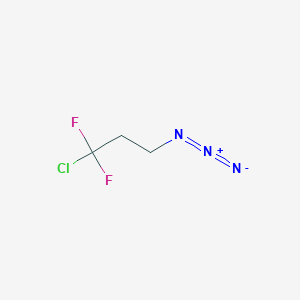
4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of a related compound involved a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .
Molecular Structure Analysis
The molecular structure of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is characterized by a six-membered pyrimidine ring with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
科学的研究の応用
Pharmaceutical Drug Development
4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable due to its bioisosteric properties, which can enhance the metabolic stability and binding affinity of therapeutic agents .
Material Science
In material science, this compound serves as a precursor for the creation of advanced materials. Its pyrimidine ring can be incorporated into polymers or small molecules that exhibit unique electronic properties, potentially useful for organic semiconductors .
Chemical Synthesis
This compound is employed in chemical synthesis as an intermediate for constructing more complex molecules. Its reactive carboxylic acid group allows for various functionalization reactions, making it a versatile reagent in synthetic organic chemistry .
Biochemistry Research
In biochemistry, 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid can be used to study enzyme-substrate interactions. The pyrimidine moiety can mimic nucleotide bases, aiding in the investigation of DNA or RNA polymerases and other nucleotide-processing enzymes .
Environmental Science
The environmental impact of fluorinated compounds is a growing field of study. Researchers can use this compound to understand the behavior of fluorinated pesticides and their breakdown products in the environment .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as standards or reagents in chromatographic methods. They help in the quantification and analysis of small organic molecules, especially in complex biological samples .
Industrial Uses
Industrially, 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid can be used in the synthesis of agrochemicals. Its derivatives are key intermediates in producing herbicides and fungicides that protect crops from pests and diseases .
Advanced Research Applications
Finally, this compound finds applications in advanced research areas such as nanotechnology and quantum computing. Its unique structure allows for the exploration of new frontiers in miniaturization and computational power .
将来の方向性
The future directions for the development of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid and similar compounds are promising. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-2-4(7(8,9)10)12-5(11-3)6(13)14/h2H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQRFYPMKZYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191720 |
Source


|
| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
CAS RN |
1379313-04-8 |
Source


|
| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379313-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

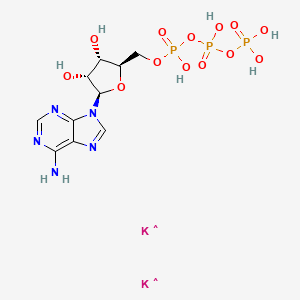
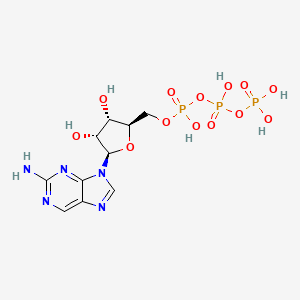
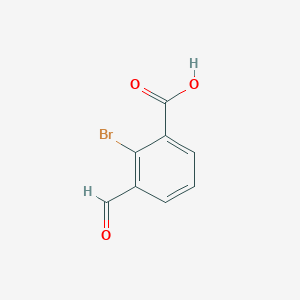
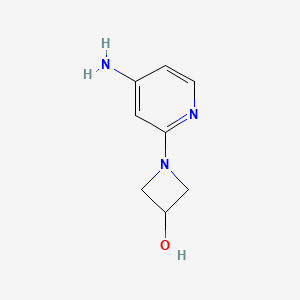

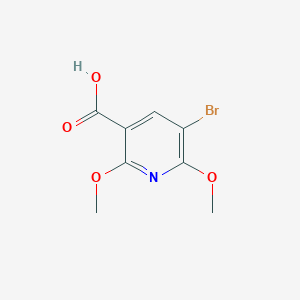




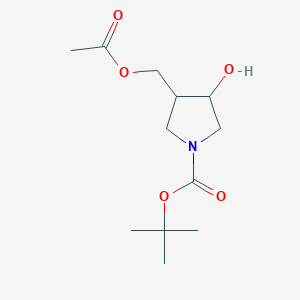
![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)

